molecular formula C5H9N B1611337 Cyclopentanimine CAS No. 74002-22-5

Cyclopentanimine

Cat. No.: B1611337
CAS No.: 74002-22-5
M. Wt: 83.13 g/mol
InChI Key: HMZHPDZCVINDPO-UHFFFAOYSA-N
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Description

Cyclopentanimine is an organic compound with the molecular formula C₅H₉N It is a cyclic imine, characterized by a five-membered ring structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanimine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia or primary amines under acidic or basic conditions. This reaction typically proceeds via the formation of an intermediate imine, which then undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation of cyclopentanone oxime. This method is advantageous due to its high yield and efficiency. The reaction is typically carried out under high pressure and temperature, using a suitable catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanimine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentanone.

    Reduction: It can be reduced to cyclopentylamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products

    Oxidation: Cyclopentanone

    Reduction: Cyclopentylamine

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Cyclopentanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some this compound derivatives are investigated for their potential use as pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of cyclopentanimine involves its interaction with various molecular targets. The nitrogen atom in the imine group can act as a nucleophile, participating in various chemical reactions. In biological systems, this compound derivatives may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Cyclopentanimine can be compared with other cyclic imines and amines:

    Cyclopentanone: Similar in structure but lacks the nitrogen atom.

    Cyclopentylamine: A reduced form of this compound with an amine group instead of an imine.

    Pyrrolidine: A five-membered ring containing a nitrogen atom, but with different chemical properties.

Properties

IUPAC Name

cyclopentanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-3-1-2-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHPDZCVINDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579273
Record name Cyclopentanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74002-22-5
Record name Cyclopentanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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